1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
Brand Name: Vulcanchem
CAS No.: 1334203-56-3
VCID: VC2555800
InChI: InChI=1S/C10H17N3/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h6-7,9H,3-5,11H2,1-2H3
SMILES: CC(C)N1C2=C(CCC(C2)N)C=N1
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol

1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine

CAS No.: 1334203-56-3

Cat. No.: VC2555800

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine - 1334203-56-3

CAS No. 1334203-56-3
Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
IUPAC Name 1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-amine
Standard InChI InChI=1S/C10H17N3/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h6-7,9H,3-5,11H2,1-2H3
Standard InChI Key KYHNEDNGQLMOER-UHFFFAOYSA-N
SMILES CC(C)N1C2=C(CCC(C2)N)C=N1
Canonical SMILES CC(C)N1C2=C(CCC(C2)N)C=N1

Chemical Properties and Structure

Basic Information

1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine is characterized by the following properties:

PropertyValue
Chemical FormulaC₁₀H₁₇N₃
Molecular Weight179.27 g/mol
Physical AppearanceOil
Storage Temperature4°C
MDL NumberMFCD26694114
PubChem CID54594815

The compound's structural representation includes several identifiers that facilitate its documentation in chemical databases and literature .

Structural Identifiers

The compound can be represented through various chemical notation systems:

Identifier TypeValue
IUPAC Name1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-amine
Standard InChIInChI=1S/C10H17N3/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h6-7,9H,3-5,11H2,1-2H3
InChI KeyKYHNEDNGQLMOER-UHFFFAOYSA-N
SMILESCC(C)N1C2=C(CCC(C2)N)C=N1

These identifiers provide a unique and unambiguous way to reference this compound in scientific literature and databases .

Structural Features

The molecule contains three key structural components:

  • A tetrahydroindazole core scaffold (4,5,6,7-tetrahydro-1H-indazole)

  • An isopropyl (propan-2-yl) substituent at the N1 position

  • An amine group (-NH₂) at the 6-position of the partially saturated ring

The tetrahydroindazole core is a bicyclic heterocycle consisting of a pyrazole ring fused with a partially saturated cyclohexane ring. This structural arrangement contributes to the compound's chemical reactivity and potential biological activities .

Indazole Tautomerism and Its Significance

Tautomeric Forms

Indazoles, including their tetrahydro derivatives, exist in three tautomeric forms, with 1H-tautomers and 2H-tautomers (isoindazoles) being the predominant forms. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form .

This tautomerism significantly influences the synthesis, reactivity, and biological properties of indazole-based compounds. The presence of the isopropyl group at the N1 position in 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine stabilizes the 1H-tautomeric form by preventing interconversion between tautomers .

Impact on Chemical Properties

The fixed tautomeric form of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine affects several of its chemical properties:

  • Higher stability compared to non-N-substituted analogs

  • Altered reactivity at the pyrazole nitrogen

  • Modified electronic distribution throughout the molecule

  • Different hydrogen bonding capabilities

These properties make N-substituted tetrahydroindazoles like our target compound valuable in drug discovery and development programs .

Synthesis Methodologies

General Synthetic Approaches

Chemical Reactivity

Typical Reactions

Based on the reactivity of related tetrahydroindazole derivatives, 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine likely participates in the following types of reactions:

Substitution Reactions

The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation .

Amine-Specific Reactions

The primary amine group at position 6 allows for various transformations:

  • Acylation to form amides

  • Alkylation to form secondary and tertiary amines

  • Conversion to diazonium salts followed by various coupling reactions

  • Reductive amination with aldehydes or ketones

Oxidation and Reduction Reactions

The indazole ring can be oxidized to form N-oxides, while various functional groups can be introduced through appropriate reactions .

Structure-Reactivity Relationships

The presence of the amine group at position 6 and the isopropyl group at the N1 position creates a unique electronic and steric environment that influences the compound's reactivity. The amine group acts as an electron-donating substituent, increasing electron density in the aromatic system and enhancing reactivity toward electrophilic reagents .

Biological Activity and Applications

Agricultural Applications

Structurally related compounds have demonstrated significant herbicidal properties. A study on novel 6-indazolyl-2-picolinic acids showed excellent inhibition properties against weed root growth. These compounds exhibited:

  • 100% post-emergence herbicidal effect at 250 g/ha against Amaranthus retroflexus and Chenopodium album

  • Significant root inhibitory activity against Brassica napus and Abutilon theophrasti Medicus at concentrations as low as 10 μM

The structural similarity between 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine and some of these herbicidal compounds suggests potential application in agriculture, although specific testing would be required to confirm this activity.

Structure-Activity Relationships in Related Compounds

Analysis of structurally similar compounds provides insights into how specific substituents affect biological activity:

Substituent TypePositionEffect on Activity
Electron-donating (e.g., amino, methoxy)Indazole ringDecreased inhibition activity
Halogens (F, Cl, Br)Positions 4, 6, 7Improved inhibition activity (Br > Cl > F)
Methyl groupsIndazole ringModerate enhancement of activity

The inhibitory activity of related compounds follows this order: bromine > chlorine > fluorine ≈ methyl > amino > methoxy .

Future Research Directions

Synthesis Optimization

Research opportunities exist for optimizing synthesis routes, including:

  • Development of more selective methods for N-alkylation

  • Investigation of stereoselective approaches for introducing the amine group at the 6-position

  • Exploration of greener synthetic methodologies with reduced environmental impact

Structure-Property Relationship Studies

Systematic studies correlating structural modifications with biological activities could yield valuable insights for rational design of more potent and selective compounds based on this scaffold.

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